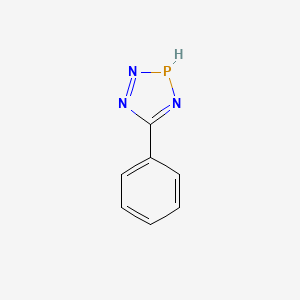

5-phenyl-3H-1,2,4,3-triazaphosphole

Description

Overview of Low-Coordinate Phosphorus Chemistry

Low-coordinate phosphorus chemistry involves compounds where a phosphorus atom is bonded to fewer than four other atoms and possesses a coordination number less than four. This field has witnessed remarkable growth, leading to the discovery of novel bonding arrangements and reactivity patterns. These compounds, often featuring phosphorus in +1 or +3 oxidation states, exhibit unique electronic structures and have found applications as ligands in catalysis and as building blocks in materials science. nih.govdtic.mil The accessibility of dicoordinate phosphorus cations, known as phosphenium ions, has further expanded the synthetic and reactive possibilities within this domain. acs.org

Historical Context and Early Development of Triazaphospholes

The synthesis of the first 1,2,4,3-triazaphospholes was reported in the 1980s, marking a significant milestone in the development of phosphorus-containing heterocycles. eurekaselect.com Early methods often involved cyclocondensation reactions. eurekaselect.com The exploration of cycloaddition reactions, particularly the [3+2] cycloaddition between azides and phosphaalkynes, provided a more modular and efficient route to these heterocycles, significantly advancing the field. rsc.orglookchem.com Although the first triazaphospholes were synthesized decades ago, their coordination chemistry was not extensively explored until much later. rsc.org

Structural Isomerism and Aromaticity in Triazaphosphole Systems

Triazaphospholes can exist as different structural isomers depending on the arrangement of the nitrogen and phosphorus atoms within the five-membered ring. The 1,2,4,3-triazaphosphole isomer is of particular interest due to its electronic properties. Computational studies and experimental data have indicated a significant degree of aromaticity in these systems. eurekaselect.comresearchgate.net This aromatic character arises from the delocalization of π-electrons within the heterocyclic ring, which imparts enhanced stability to the molecule. eurekaselect.comevitachem.com The planarity of the ring is a key feature contributing to its aromaticity. evitachem.com

Significance of the 1,2,4,3-Triazaphosphole Framework in Contemporary Chemistry

The 1,2,4,3-triazaphosphole framework is significant for several reasons. These compounds serve as versatile building blocks in organic synthesis and have potential applications in materials science due to their unique electronic and optical properties. eurekaselect.comevitachem.com They have attracted interest in the field of homogeneous catalysis, and their ability to act as ligands for transition metals opens up possibilities for creating novel coordination compounds with diverse applications. eurekaselect.comfu-berlin.de The development of functionalized triazaphospholes, including those with chelating groups, further broadens their potential use in areas like asymmetric catalysis. lookchem.com

Structure

3D Structure

Properties

CAS No. |

90524-65-5 |

|---|---|

Molecular Formula |

C7H6N3P |

Molecular Weight |

163.12 g/mol |

IUPAC Name |

5-phenyl-3H-1,2,4,3-triazaphosphole |

InChI |

InChI=1S/C7H6N3P/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5,11H |

InChI Key |

BGUKBEWDSGRQQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NPN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 3h 1,2,4,3 Triazaphosphole and Its Derivatives

Cyclocondensation Reactions in Triazaphosphole Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of many heterocyclic systems, including triazaphospholes. These reactions involve the formation of the heterocyclic ring through the condensation of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

The [3+2] cyclocondensation approach is a powerful method for constructing five-membered heterocyclic rings. nih.govbeilstein-journals.org In the context of triazaphosphole synthesis, this involves the reaction of a three-atom component, typically a functionalized hydrazine (B178648), with a two-atom phosphorus-containing component like a phosphonoimidate. The reaction proceeds through the nucleophilic attack of the hydrazine on the electrophilic phosphorus center, followed by intramolecular cyclization and elimination to afford the triazaphosphole ring. The regioselectivity of this reaction can often be controlled by the nature of the substituents on both the hydrazine and the phosphonoimidate. beilstein-journals.org

Another significant cyclocondensation strategy is the [4+1] approach, which utilizes a four-atom building block, a functionalized amidrazone, and a single-atom phosphorus source. d-nb.info Amidrazones, which contain a hydrazine and an amidine functional group, provide the N-N-C-N backbone of the resulting triazaphosphole. documentsdelivered.com The reaction with an active phosphorus reagent, such as phosphorus trichloride (B1173362) or another reactive phosphorus(III) compound, introduces the phosphorus atom to complete the heterocyclic ring. clockss.org The choice of the phosphorus reagent can influence the oxidation state of the phosphorus in the final product.

"Click" Chemistry Approaches to Triazaphospholes

The advent of "click" chemistry has revolutionized the synthesis of various chemical entities, providing high-yielding, and often regioselective, reactions. The principles of click chemistry have been successfully applied to the synthesis of triazaphospholes, offering a modern and efficient alternative to traditional methods. smolecule.com

A prominent example of a "click" reaction for triazaphosphole synthesis is the [3+2] cycloaddition between organic azides and phosphaalkynes. researchgate.netnih.gov This reaction is analogous to the well-known azide-alkyne Huisgen cycloaddition. Phosphaalkynes, containing a P≡C triple bond, act as the phosphorus-containing component. nih.gov The reaction with an organic azide (B81097) proceeds in a concerted or stepwise manner to yield the 1,2,4,3-triazaphosphole ring. researchgate.netresearchgate.netrsc.org A key advantage of this method is the high regioselectivity often observed, leading to the preferential formation of a specific isomer. nih.govnih.gov This uncatalyzed 1,3-dipolar cycloaddition has been shown to produce triazaphosphole systems in very high yields. nih.gov

| Reactants | Product | Yield | Reference |

| Organic Azides and Phosphaalkynes | Triazaphosphole Systems | Very High | nih.gov |

| Functionalized Organic Azides and Phosphaalkynes | Chelating and Polydentate Triazaphospholes | - | researchgate.net |

| Trimethylsilyl-substituted Triazaphospholes | BF3 adducts of Triazaphosphol-5-ylidenes | - | researchgate.netrsc.org |

Phosphaalkenes, compounds containing a P=C double bond, can also serve as valuable synthons in cycloaddition reactions to form phosphorus heterocycles. nih.govdiva-portal.org While not a direct "click" reaction in the classical sense, the [2+2] cycloaddition of phosphaalkenes can be a key step in multi-step synthetic sequences leading to more complex phosphorus-containing ring systems. nih.govdiva-portal.orgarkat-usa.org These reactions often proceed via dimerization of the phosphaalkene to form a 1,2-diphosphetane intermediate, which can then undergo further transformations. nih.govdiva-portal.org

Synthesis of Specific 5-Phenyl-Triazaphosphole Analogues

The general synthetic strategies described above can be tailored to produce specific analogues of 5-phenyl-3H-1,2,4,3-triazaphosphole. For instance, the use of phenylacetylene (B144264) in a click reaction with an appropriate azide would directly install the phenyl group at the 5-position. nih.gov Similarly, starting with a benzamidine (B55565) derivative in a cyclocondensation reaction can also lead to the desired 5-phenyl substituted product. The synthesis of various 5-aryl substituted triazaphosphinine systems has been reported through one-pot reactions involving aromatic aldehydes and phenyldichlorophosphine. clockss.org

Preparation of 5-Phenyl-Substituted Triazaphospholes from Precursors

The primary and most established method for the synthesis of 3,5-disubstituted 3H-1,2,3,4-triazaphospholes is the [3+2] cycloaddition reaction between a phosphaalkyne (R-C≡P) and an organic azide (R'-N₃). nih.gov This reaction is highly regioselective, yielding a single regioisomer without the need for a catalyst, which is a significant advantage over similar "click" reactions for the synthesis of 1,2,3-triazoles. nih.gov The polarization of the P≡C triple bond directs the cycloaddition. nih.gov

For the synthesis of 5-phenyl-substituted triazaphospholes, a phenyl-containing precursor is required. This can be either the phosphaalkyne or the azide. A common route involves the use of a phosphaalkene, such as a chlorophosphaalkene, as a synthetic equivalent for the unstable phosphaalkyne. nih.gov In this approach, the reaction with an organic azide proceeds through a cyclic intermediate, which then eliminates a trimethylsilyl (B98337) chloride (TMS-Cl) molecule to form the aromatic triazaphosphole ring. nih.gov

Another pathway utilizes a cationic phosphaalkene which acts as a synthon for a phosphoniumalkyne. Its reaction with an azide, such as phenyl azide, leads to the formation of a cationic 5-phosphonium-3H-1,2,3,4-triazaphosphole. nih.gov

A notable example of preparing a related phosphole system involves the 'click' reaction of diethyl-(2-azidoethyl)phosphonate with phenylacetylene to yield a triazole-functionalized phosphonate (B1237965) ester. nih.govcsic.es While this yields a 1,2,3-triazole, the principle of combining an azide and an alkyne (or a phosphorus equivalent) is central. To obtain the specific this compound, one would react phenylphosphaacetylene with a suitable azide or a phenyl-substituted azide with a phosphorus-containing one-carbon component.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Phosphaalkyne (R-C≡P) | Organic Azide (R'-N₃) | 3,5-disubstituted 3H-1,2,3,4-triazaphosphole | nih.gov |

| Chlorophosphaalkene | Organic Azide | 3,5-disubstituted 3H-1,2,3,4-triazaphosphole | nih.gov |

| Cationic Phosphaalkene | Phenyl Azide | Cationic 5-phosphonium-3H-1,2,3,4-triazaphosphole | nih.gov |

| Diethyl-(2-azidoethyl)phosphonate | Phenylacetylene | Diethyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]phosphonate ester | nih.govcsic.es |

Multicomponent and Domino Reactions leading to Fused Triazaphosphole Systems

Multicomponent reactions (MCRs) and domino reactions are powerful tools in synthetic chemistry that allow for the construction of complex molecular architectures in a single step from three or more reactants. nih.govnih.gov These strategies are highly efficient and atom-economical. While specific examples for the synthesis of fused this compound systems are not extensively documented, the principles from the synthesis of related fused triazole systems can be extrapolated.

The synthesis of fused 1,2,3-triazole scaffolds has been successfully achieved through sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) approaches. nih.gov These reactions are designed to incorporate both an azide and an alkyne functionality into the MCR product, which then undergoes intramolecular cyclization. nih.gov For instance, the Ugi reaction has been combined with IAAC to produce a variety of six- and seven-membered ring-fused triazoles. nih.gov

Domino reactions can also lead to the formation of fused heterocyclic systems. For example, a metal-free three-component domino reaction between aldehydes, amines, and the Bestmann-Ohira reagent provides access to 1,4,5-trisubstituted 1,2,3-triazolines and triazoles through a condensation/1,3-dipolar cycloaddition sequence. nih.gov The application of such methodologies to phosphorus-containing analogues, by replacing one of the components with a suitable organophosphorus precursor, could potentially lead to the formation of fused triazaphosphole systems.

| Reaction Type | Key Features | Resulting Scaffold | Reference |

| Multicomponent Reaction-Intramolecular Azide-Alkyne Cycloaddition (MCR-IAAC) | Combines MCR with subsequent intramolecular cyclization of an azide and alkyne. | Fused 1,2,3-triazoles | nih.gov |

| Domino Condensation/1,3-Dipolar Cycloaddition | Metal-free, three-component reaction. | 1,4,5-trisubstituted 1,2,3-triazolines and triazoles | nih.gov |

Synthetic Routes to N-Substituted Triazaphospholes

Access to N-Aryl/Alkyl-Substituted Triazaphospholes

The introduction of aryl or alkyl substituents at the nitrogen atoms of the triazaphosphole ring can be achieved through several synthetic routes. One common method is the direct N-alkylation or N-arylation of a pre-formed triazaphosphole ring system. For instance, pyridyl-functionalized triazaphospholes can undergo chemoselective and stepwise alkylation at the nitrogen atoms, which can be controlled by the choice and stoichiometry of the electrophile. researchgate.net This allows for the targeted synthesis of novel mono- and dicationic ligands. researchgate.net

In the broader context of triazole chemistry, which often provides analogous reactivity, N-alkylation is a standard procedure. For example, 4,5-disubstituted-3-mercaptotriazoles can be S-alkylated under alkaline conditions. mdpi.com Similarly, N-alkylation of the triazole ring is a common transformation.

The synthesis of N-aryl substituted triazoles can be accomplished through methods like copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This suggests that similar transition-metal-catalyzed cross-coupling reactions could be employed for the N-arylation of triazaphospholes.

| Substitution Type | Method | Key Features | Reference |

| N-Alkylation | Stepwise reaction with an electrophile. | Controlled synthesis of mono- and dicationic species. | researchgate.net |

| N-Arylation | Copper-catalyzed intramolecular cyclization. | Utilizes ortho-chlorinated arylhydrazone precursors. | beilstein-journals.org |

Introduction of Electron-Withdrawing Sulfonyl Groups at the N(3) Position

The introduction of electron-withdrawing groups, such as sulfonyl groups, at the N(3) position of the triazaphosphole ring is a key functionalization for modifying the electronic properties of the heterocycle. While specific literature for the N-sulfonylation of this compound is scarce, methods for the synthesis of N-sulfonylated triazoles can provide valuable insights into potential synthetic strategies.

A three-component synthesis of 4-sulfonyl-1,2,3-triazoles has been developed, which proceeds via a sequential aerobic copper-catalyzed sulfonylation and Dimroth cyclization. mdpi.com This reaction utilizes an acetophenone, a sodium sulfinate, and an azide as the three components. The methodology is robust and allows for the synthesis of a variety of sulfonylated triazoles. mdpi.com Adapting this methodology to a phosphorus-containing analogue of one of the starting materials could potentially yield N-sulfonylated triazaphospholes.

Another approach involves the synthesis of 1,5-disubstituted-3H-1,2,4-triazol-3-ones through a formal [3+2] cycloaddition of hydrazonoyl chlorides with potassium isocyanate. researchgate.net Subsequent functionalization of the N-H bond could potentially allow for the introduction of a sulfonyl group.

| Reagents | Reaction Type | Product | Reference |

| Acetophenone, Sodium Sulfinate, Azide | Three-component, copper-catalyzed | 4-Sulfonyl-1,2,3-triazole | mdpi.com |

| Hydrazonoyl Chlorides, Potassium Isocyanate | [3+2] Cycloaddition | 1,5-disubstituted-3H-1,2,4-triazol-3-one | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 5 Phenyl 3h 1,2,4,3 Triazaphosphole Systems

Reactivity of the Phosphorus Center

The phosphorus atom in 5-phenyl-3H-1,2,4,3-triazaphosphole is a primary site of reactivity, readily undergoing reactions that increase its coordination number and oxidation state.

Oxidative 1,1-Addition Reactions at Phosphorus

The divalent phosphorus (λ³) center in the triazaphosphole ring is particularly susceptible to oxidative 1,1-addition reactions. dntb.gov.ua This process involves the addition of a reagent to the phosphorus atom, which leads to an increase in both its oxidation state and coordination number.

A notable example is the reaction with halogens. The partial bromination of 2-methyl-5-phenyl-1,2,4,3-triazaphosphole does not yield a simple 1,1-adduct but instead results in the formation of complex oligocyclic derivatives where multiple triazaphosphole rings are linked. dntb.gov.ua

Another significant reaction is the oxidative [4+1] cycloaddition with heterodienes like azodicarboxylic esters. In this reaction, the 2-methyl-5-phenyl-2H-1,2,4,3λ³-triazaphosphole acts as a heterodiene, reacting at the σ²-phosphorus. This is followed by a dimerization of the intermediate spirocyclic phosphazene, ultimately forming pentacyclic diphosphoranes. dntb.gov.ua

| Reactant | Reagent | Product Type | Reference |

| 2-Methyl-5-phenyl-2H-1,2,4,3-triazaphosphole | Bromine (Br₂) | Oligocyclic P-N linked compounds | dntb.gov.ua |

| 2-Methyl-5-phenyl-2H-1,2,4,3-triazaphosphole | Azodicarboxylic esters | Pentacyclic diphosphoranes | dntb.gov.ua |

Addition of Chalcogens (Sulfur, Selenium) to the Phosphorus Atom

The two-coordinate phosphorus atom of 1,2,4,3-triazaphospholes is generally unreactive towards direct chalcogen oxidation. However, the addition of elemental sulfur or selenium can be achieved when a protic reagent is used as a co-reactant. dntb.gov.uadntb.gov.ua

For instance, 2-methyl-5-phenyl-1,2,4,3-triazaphosphole adds sulfur in the presence of hydrogen chloride (HCl) or hydrogen sulfide (B99878) (H₂S). dntb.gov.ua Similarly, 1H- and 2H-1,2,4,3-triazaphospholes react with alcohols or amines in the presence of sulfur or selenium. These reactions result in the formation of dihydro-1,2,4,3-triazaphosphole 3-chalcogenides, where the chalcogen is bonded to the phosphorus atom, and the elements of the protic reagent have added across the P=N bond. dntb.gov.ua

| Reactant | Chalcogen | Co-reagent | Product Type | Reference |

| 2-Methyl-5-phenyl-1,2,4,3-triazaphosphole | Sulfur | HCl or H₂S | Dihydro-1,2,4,3-triazaphosphole 3-sulfide | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | Sulfur | Alcohols, Amines | Dihydro-1,2,4,3-triazaphosphole 3-sulfides | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | Selenium | Alcohols, Amines | Dihydro-1,2,4,3-triazaphosphole 3-selenides | dntb.gov.ua |

Reactions Involving the P=N Bond

The endocyclic phosphorus-nitrogen double bond is another key reactive site within the triazaphosphole ring, participating in various addition reactions.

Addition of Protic Reagents (Alcohols, Phenols, Amines) across the P=N Bond to Form Dihydro-Derivatives

Protic reagents such as alcohols, phenols, and amines readily add across the P=N bond of 2H-1,2,4,3-triazaphospholes. dntb.gov.uadntb.gov.ua This 1,2-addition leads to the formation of the corresponding saturated dihydro-1,2,4,3-triazaphosphole derivatives. dntb.gov.ua As mentioned previously, this reaction is often carried out concurrently with chalcogenation, where the protic reagent facilitates the addition of sulfur or selenium to the phosphorus atom while also adding to the P=N bond. dntb.gov.uadntb.gov.ua

| Reactant Class | Reagent Class | Product Type | Reference |

| 2H-1,2,4,3-Triazaphospholes | Alcohols | Dihydro-1,2,4,3-triazaphosphole derivatives | dntb.gov.uadntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | Phenols | Dihydro-1,2,4,3-triazaphosphole derivatives | dntb.gov.uadntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | Amines | Dihydro-1,2,4,3-triazaphosphole derivatives | dntb.gov.uadntb.gov.ua |

Reactions with Difunctional Reagents via 1,2-Addition

Difunctional reagents, which contain two reactive groups, also react with 2H-1,2,4,3-triazaphospholes through a 1,2-addition mechanism across the P=N bond. dntb.gov.ua Reagents such as glycols, 2-azido alcohols, and phenols bearing a heterodiene function in the ortho position yield products consistent with this addition pathway. dntb.gov.ua Other difunctional reagents like 2-hydroxyacetophenone (B1195853) and 2-hydroxybenzophenone (B104022) exhibit similar reactivity. dntb.gov.ua

| Reactant Class | Difunctional Reagent Example | Reaction Type | Reference |

| 2H-1,2,4,3-Triazaphospholes | Glycols | 1,2-Addition across P=N bond | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | 2-Azido alcohols | 1,2-Addition across P=N bond | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | 2-Hydroxyacetophenone | 1,2-Addition across P=N bond | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | 2-Hydroxybenzophenone | 1,2-Addition across P=N bond | dntb.gov.ua |

Cycloaddition and Cycloreversion Reactions

The conjugated π-system of 1,2,4,3-triazaphospholes allows them to participate in cycloaddition reactions, serving as partners with various dienophiles and dipolarophiles.

The reactions can be categorized based on the number of atoms contributed by the triazaphosphole ring to the newly formed ring.

[4+1] Cycloadditions: As noted earlier, the reaction with azodicarboxylic esters is classified as an oxidative [4+1] cycloaddition. dntb.gov.ua Other reagents that participate in [4+1] cycloadditions include α-diimines and 1,2-diketones. In the case of azodicarboxylic esters and 1,2-diketones, the resulting products often undergo dimerization. dntb.gov.ua

[3+2] Cycloadditions: 2H-1,2,4,3-Triazaphospholes react with acetylenes to form [3+2] cycloadducts. These initial adducts can subsequently rearrange to form 1,2,3-diazaphospholes. dntb.gov.ua

| Reactant Class | Reagent Type | Cycloaddition Type | Product/Intermediate | Reference |

| 2H-1,2,4,3-Triazaphospholes | Azodicarboxylic esters | [4+1] | Dimerized cycloadducts | dntb.gov.uadntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | α-Diimines | [4+1] | Cycloadducts | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | 1,2-Diketones | [4+1] | Dimerized cycloadducts | dntb.gov.ua |

| 2H-1,2,4,3-Triazaphospholes | Acetylenes | [3+2] | Initial cycloadducts, rearranging to 1,2,3-diazaphospholes | dntb.gov.ua |

[3+2] Cycloadditions with Acetylenes and Subsequent Rearrangements to Diazaphospholes

The synthesis of this compound and its derivatives can be achieved through a [3+2] cycloaddition reaction. evitachem.com This process typically involves the reaction of an azide (B81097), such as benzyl (B1604629) azide, with a phosphaalkene. evitachem.com This method is a key strategy for creating functionalized triazaphospholes. evitachem.com The reaction between organic azides and phosphaalkynes to form triazaphospholes proceeds regioselectively without the need for a catalyst. researchgate.net These triazaphospholes are considered phosphorus analogs of 1,2,3-triazoles. semanticscholar.org

Nitrile imines, generated in situ from hydrazonyl chlorides, undergo a regioselective [3+2] cycloaddition with trifluoroacetonitrile (B1584977) to produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.com

[4+1] Cycloadditions with α-Diimines, Azodicarboxylic Esters, and 1,2-Diketones

2-Methyl-5-phenyl-2H-1,2,4,3λ³-triazaphosphole engages in an oxidative [4+1] cycloaddition with azodicarboxylic esters at the σ²-phosphorus atom. This reaction is accompanied by a [2+2] dimerization of the presumed spirocyclic phosphazene intermediate, leading to the formation of pentacyclic diphosphoranes. researchgate.net

[4+2] Cycloaddition-Cycloreversion Reactions with Electron-Deficient Alkynes (e.g., Hexafluoro-2-butyne) Leading to Diazaphospholes

A selective [4+2] cycloaddition reaction occurs between 3H-1,2,3,4-triazaphosphole derivatives and hexafluoro-2-butyne (B1329351). semanticscholar.org This is followed by a cycloreversion that eliminates pivaloyl nitrile, resulting in the formation of a bis-CF3-substituted diazaphosphole in high yield. semanticscholar.org This novel diazaphosphole can then coordinate to a W(CO)₅ fragment through its phosphorus atom. semanticscholar.org

Derivatization and Functionalization of the Triazaphosphole Ring

The this compound ring can be chemically modified through various reactions, including alkylation, quaternization, and transformations that involve the expulsion of nitrogen.

Alkylation and Quaternization Reactions (e.g., with Meerwein Salts)

3H-1,2,3,4-triazaphosphole derivatives can be selectively alkylated at the most nucleophilic nitrogen atom using Meerwein's salt. researchgate.net This reaction leads to the formation of triazaphospholenium salts. researchgate.net For instance, the alkylation of the N1-atom of benzyl-triazaphosphole with Meerwein's salt has been successfully reported. researchgate.net The resulting cationic heterocycles are considered phosphorus analogs of 1,2,3-triazolylidenes. researchgate.net

The alkylation of the sodium salts of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) yields S-alkylated products. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 1H-5-mercapto-3-phenyl-1,2,4-triazole (sodium salt) | Ethyl chloroacetate | 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |

| 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole (sodium salt) | Ethyl chloroacetate | 4H-4-amino-3-ethoxycarbonylmethylsulfanyl-5-phenyl-1,2,4-triazole | researchgate.net |

| Benzyl-triazaphosphole | Meerwein's salt | Triazaphospholenium salt | researchgate.net |

Transformations Involving Nitrogen Expulsion (e.g., N2 Release upon Metal Coordination)

The reaction of 2-methyl-5-phenyl-1,2,4,3-triazaphosphole with phenyl azide results in the loss of nitrogen and the formation of a 1,2,4,3λ⁵-triazaphosphole. researchgate.net In the presence of certain gold compounds, such as AuCl·S(CH₃)₂, triazaphospholes with N-sulfonyl groups can undergo nitrogen loss to form cyclo-1,3-diphospha(III)-2-azapentalenes. semanticscholar.org

Reactions Leading to Oligomerization and Dimerization

When 2-methyl-5-phenyl-1,2,4,3-triazaphosphole is treated with less than one mole of bromine, an equilibrium mixture is formed. This mixture contains the starting material, its dimeric dibromide, and at least three other components where two, three, or four triazaphosphole rings are linked by PN bonds. researchgate.net

The reaction of 2-methyl-5-phenyl-2H-1,2,4,3λ³-triazaphosphole with azodicarboxylic esters leads to a concomitant [2+2] dimerization of the intermediate to form diphosphoranes. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of 5-phenyl-3H-1,2,4,3-triazaphosphole, offering detailed information about the phosphorus, proton, and carbon environments within the molecule.

³¹P NMR Chemical Shifts and Coupling Patterns

The phosphorus-31 (³¹P) NMR spectrum provides direct insight into the electronic environment of the phosphorus atom within the triazaphosphole ring. For derivatives of 1,2,4,3-triazaphosphole, the ³¹P chemical shifts can be observed in a broad range, with specific values dependent on the substituents and the tautomeric form of the ring. rsc.org For instance, ³¹P{¹H} NMR signals for related triazaphosphole derivatives have been reported at values such as 206.7 ppm, 214.4 ppm, and 242.9 ppm, indicating a significant deshielding of the phosphorus nucleus. rsc.org The chemical shift is highly sensitive to the coordination and oxidation state of the phosphorus atom. nih.govhuji.ac.il

Coupling between the phosphorus nucleus and adjacent protons (¹H) can provide valuable structural information. huji.ac.il For example, in the proton-coupled ³¹P NMR spectrum, a doublet may be observed if there is a proton directly attached to a nitrogen in the ring, with coupling constants (J-coupling) reflecting the through-bond connectivity. rsc.org One-bond P-H coupling constants are typically large, often in the range of 600 to 700 Hz, while two- and three-bond couplings are significantly smaller. huji.ac.il

¹H and ¹³C NMR Analysis for Structural Confirmation

¹H NMR: The ¹H NMR spectrum typically shows a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl group. csic.esrsc.org The exact chemical shifts and splitting patterns depend on the substitution pattern and electronic effects within the molecule. Protons on the heterocyclic ring, if present, would appear at distinct chemical shifts, often coupled to the phosphorus atom, which helps in their assignment. rsc.org For related compounds, signals for the phenyl group protons are often observed as multiplets in the range of 7.3-7.6 ppm. rsc.orgcsic.es

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. youtube.comdocbrown.info The phenyl group will typically show four distinct signals due to symmetry: one for the ipso-carbon (the carbon attached to the triazaphosphole ring), two for the ortho- and meta-carbons, and one for the para-carbon. docbrown.info The carbon atom of the triazaphosphole ring will have a characteristic chemical shift influenced by the neighboring nitrogen and phosphorus atoms. In related triazole structures, aromatic carbons appear in the range of 125-135 ppm, while the carbon attached to the heteroatoms can be shifted further downfield. rsc.orgcsic.es Quaternary carbons, such as the ipso-carbon and the heterocyclic carbon, often exhibit weaker signals. youtube.com

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ³¹P | 200 - 250 | Highly dependent on ring substituents and tautomeric form. rsc.org |

| ¹H (Phenyl) | 7.0 - 8.0 | Multiplet structure. csic.esrsc.org |

| ¹³C (Phenyl) | 125 - 135 | Ortho, meta, and para carbons. rsc.orgcsic.es |

| ¹³C (Ipso-Phenyl) | ~130-140 | Often a weaker signal. |

| ¹³C (Heterocycle) | Variable | Dependent on neighboring heteroatoms. |

Studies of Tautomerism using NMR Spectroscopy

The "3H" in this compound indicates the position of a proton, but this proton can potentially exist on different nitrogen atoms, leading to tautomerism. NMR spectroscopy is a powerful tool to study these tautomeric equilibria. ipb.pt By analyzing chemical shifts and coupling constants, which are averaged by rapid tautomeric exchange, researchers can infer the predominant form in solution. In some cases, variable-temperature NMR studies can be employed to slow down the exchange process, potentially allowing for the observation of individual tautomers. The presence of a single set of averaged signals in the NMR spectra at room temperature often suggests a rapid equilibrium between different tautomeric forms. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by observing their vibrational frequencies. rsc.orgyoutube.com For this compound, key absorptions would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. researchgate.net

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

N-H stretching: If a proton is present on a nitrogen atom, a broad band may appear in the range of 3100-3300 cm⁻¹. nih.gov

C=N and N=N stretching: These vibrations are expected within the 1500-1650 cm⁻¹ range and are characteristic of the heterocyclic ring. researchgate.net

P-N and related vibrations: Vibrations involving the phosphorus atom would appear in the fingerprint region (below 1400 cm⁻¹) and can be complex.

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 researchgate.net |

| N-H stretch | 3100 - 3300 nih.gov |

| C=C and C=N stretch | 1450 - 1650 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns, which can further confirm the structure. rsc.orgyoutube.comwhitman.edu The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. nih.gov

The fragmentation of the triazole ring often involves the loss of stable neutral molecules like nitrogen (N₂). nih.govresearchgate.netnih.gov The presence of the phenyl group typically results in a prominent peak corresponding to the phenyl cation or related fragments. whitman.edu Common fragmentation pathways for aromatic compounds include the loss of small molecules and rearrangements to form stable ions like the tropylium (B1234903) ion. whitman.eduyoutube.com

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography provides the definitive, three-dimensional structure of this compound in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

For related heterocyclic systems, crystal structure analyses have revealed nearly planar ring systems. mdpi.com The phenyl group is often twisted relative to the plane of the heterocyclic ring. mdpi.com In the solid state, molecules can be linked by intermolecular hydrogen bonds, for example, between an N-H group of one molecule and a nitrogen atom of an adjacent molecule, forming chains or more complex networks. nih.gov The crystal packing is also influenced by weak van der Waals forces and potential π-π stacking interactions between the aromatic rings of neighboring molecules. csic.es

| Parameter | Description | Significance |

|---|---|---|

| Space Group | Describes the symmetry of the crystal lattice. | Fundamental to solving the crystal structure. mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Defines the size and shape of the crystal's basic building block. mdpi.com |

| Bond Lengths (Å) | The distances between bonded atoms. | Provides information on bond order and strength. |

| Bond Angles (°) | The angles between adjacent bonds. | Defines the local geometry around each atom. mdpi.com |

| Torsion Angles (°) | Describes the conformation and planarity of the molecule. | Reveals the twist between the phenyl and triazaphosphole rings. mdpi.com |

Analysis of Bond Lengths and Angles in the Triazaphosphole Ring

The triazaphosphole ring in this compound is understood to be a planar, aromatic system. evitachem.com This aromaticity arises from the delocalization of π-electrons across the five-membered ring, which influences its bond lengths, making them intermediate between typical single and double bonds.

For a comparative perspective, crystallographic data of a related functionalized 3H-1,2,3,4-triazaphosphole derivative reveals key features of the ring's geometry. lookchem.com In this analogous structure, the bond lengths and angles within the heterocyclic ring are well-defined. For instance, the phosphorus-carbon (P-C) and phosphorus-nitrogen (P-N) bond distances are indicative of the covalent bonding within the ring. The internal angles of the ring are constrained by its five-membered nature and the electronic requirements of the constituent atoms.

Below is a table of representative bond lengths and angles for the triazaphosphole ring, based on data from a structurally similar, functionalized 3H-1,2,3,4-triazaphosphole derivative. It is important to note that the exact values for this compound may vary slightly due to the different substitution pattern and electronic effects of the phenyl group.

Representative Bond Lengths and Angles in a Triazaphosphole Ring System

Data based on a functionalized 3H-1,2,3,4-triazaphosphole derivative for comparative purposes. lookchem.com

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| P(1)-C(1) | 1.713(2) - 1.723(2) | N(1)-P(1)-C(1) | 86.21(11) - 87.48(11) |

| P(1)-N(1) | 1.673(2) - 1.680(2) | ||

| N(1)-N(2) | 1.343(3) - 1.345(3) | ||

| N(2)-N(3) | 1.305(3) - 1.309(3) |

The observed bond angles around the phosphorus atom in these systems are typically acute, deviating significantly from the ideal angles for sp² or sp³ hybridization, a characteristic feature of many small heterocyclic rings containing phosphorus. lookchem.com

Conformational Studies of Substituents

Conformational analysis, which examines the energy of the molecule as a function of this rotation, can predict the most stable arrangement. lumenlearning.com Generally, the conformation of such bi-aryl systems is governed by a balance of two main factors:

Steric Hindrance: Repulsive forces between adjacent atoms on the two rings can destabilize planar conformations where the rings are in the same plane.

Electronic Effects: Conjugation between the π-systems of the phenyl and triazaphosphole rings can favor planarity to maximize orbital overlap.

While specific conformational studies on this compound are not detailed in the available literature, insights can be drawn from general principles of conformational analysis of substituted aromatic compounds. rsc.orglibretexts.org It is expected that the phenyl ring is not perfectly coplanar with the triazaphosphole ring due to steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent nitrogen atom of the heterocyclic ring. The exact dihedral angle in the lowest energy conformation would be a compromise between maximizing π-conjugation and minimizing steric repulsion.

Factors Influencing Phenyl Group Conformation

| Factor | Description | Favored Conformation |

|---|---|---|

| Steric Hindrance | Repulsion between atoms on the phenyl and triazaphosphole rings. | Non-planar (twisted) |

| π-Conjugation | Overlap of the π-electron systems of the two rings. | Planar |

Further computational studies would be invaluable in precisely determining the rotational barrier and the preferred dihedral angle of the phenyl group in this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of triazaphosphole systems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been widely employed to optimize the molecular geometry and investigate the electronic structure of various triazole and phosphole derivatives. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to predict the geometrical parameters of related triazole systems, showing good agreement with experimental X-ray diffraction data. nih.gov In these studies, bond lengths were typically reproduced with a divergence of less than 0.03 Å, and bond angles deviated by less than 3 degrees from experimental values. nih.gov Such calculations are essential for understanding the spatial arrangement of atoms and the nature of chemical bonds within the molecule.

The application of DFT extends to understanding the structural and electronic properties of various heterocyclic compounds containing phosphorus. For example, DFT calculations have provided insights into the electronic structure of planar compounds like 3H-1,2,3,4-triazaarsoles, which are analogous to triazaphospholes, indicating a high degree of aromaticity. researchgate.net

Assessment of Aromaticity: NICS Values and Bird Indices

The aromaticity of triazaphosphole rings is a key feature influencing their stability and reactivity. Theoretical calculations have shown that 3,5-disubstituted 3H-1,2,3,4-triazaphospholes, which are phosphorus congeners of 1,2,3-triazoles, possess a conjugated π-system with a high degree of aromaticity. semanticscholar.org Cationic phosphorus heterocycles, such as those derived from H-1,2,3,4-triazaphosphole derivatives, have been shown through theoretical calculations to be aromatic systems with significant π-conjugation. researchgate.net

Ab initio quantum chemical calculations have been used to investigate the electronic structure and aromatic stabilization of various azaphospholes. researchgate.net These studies have indicated that tautomers containing σ2,λ3-phosphorus are significantly more stable than those with σ3,λ3-phosphorus, with the aromatic stabilization changing accordingly. researchgate.net

Investigation of π-Conjugation and π-Electron Density Distribution

Theoretical calculations have been pivotal in understanding the π-conjugation and π-electron density distribution in triazaphosphole systems. Cationic triazaphospholenium salts, for instance, are calculated to be aromatic systems with a high degree of π-conjugation. researchgate.net This delocalization of π-electrons contributes significantly to the stability and chemical behavior of the ring.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the rationalization of observed selectivity.

Reaction Pathway Analysis and Transition State Calculations

Computational studies are frequently used to explore the reaction pathways of cycloaddition reactions involving related heterocyclic systems. For example, DFT calculations have been used to study the free energy profiles of azide-alkyne cycloaddition reactions to form triazoles, providing mechanistic and thermodynamic insights. nih.gov These studies help in understanding the step-by-step process of a reaction and identifying the energy barriers associated with each step.

In the context of photochemistry, computational methods can help elucidate competing reaction pathways. For instance, studies on phenylisothiazoles have shown that they can undergo phototransposition through different pathways, and the preferred route can be influenced by factors such as solvent polarity. nih.gov

Understanding Regioselectivity in Cycloaddition Reactions

DFT calculations are particularly valuable for rationalizing the regioselectivity observed in cycloaddition reactions. nih.gov For the synthesis of triazoles, computational assessments have been used to understand the origins and predict the regioselectivity in catalyzed "click" reactions. nih.gov

In the [3+2] cycloaddition of nitrile imines to dipolarophiles, quantum chemistry calculations have been employed to investigate the observed regioselectivity. mdpi.com By considering two possible reaction routes leading to different regioisomers, it was found that the formation of the sterically more encumbered product was more favorable. mdpi.com The analysis of frontier molecular orbital interactions, global Conceptual DFT (CDFT) reactivity indices, and minimum energy paths can rationalize the observed regioselectivity. nih.gov For instance, in the cycloaddition of nitrile imines to 5-methylidenhydantoin, it was found that the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon atom of the double bond, leading to a specific regioisomer. nih.gov

Similarly, the [4+2] cycloaddition of a 3H-1,2,3,4-triazaphosphole derivative with hexafluoro-2-butyne (B1329351) was found to proceed selectively, a finding that can be rationalized through computational analysis of the reaction pathway. semanticscholar.org

Comparison with Isolobal Analogues (Triazoles, Triazaarsoles)

The concept of isolobal analogy, as described by Roald Hoffmann, posits that molecular fragments are "isolobal" if their frontier orbitals—specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—are similar in number, symmetry, approximate energy, and shape, and contain the same number of electrons. wikipedia.org This principle allows for the comparison and prediction of the properties of lesser-known compounds by relating them to well-understood analogues. wikipedia.org In the context of this compound, its isolobal analogues are 5-phenyl-1H-1,2,4-triazole and the heavier congener, 5-phenyl-1H-1,2,4,3-triazaarsole. The primary difference between these heterocycles lies in the substitution of the phosphorus atom with a nitrogen or arsenic atom, respectively.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic differences between these related compounds. researchgate.net The replacement of a nitrogen atom in the triazole ring with a phosphorus or arsenic atom significantly modifies the geometric and electronic characteristics of the resulting heterocycle.

DFT calculations reveal that 3H-1,2,3,4-triazaphosphole derivatives, like their triazole counterparts, are planar compounds with a high degree of aromaticity. researchgate.netresearchgate.net The planarity is a key indicator of a delocalized π-system within the five-membered ring. Similarly, 3H-1,2,3,4-triazaarsole derivatives, the arsenic analogues of triazaphospholes, have also been shown through X-ray crystallography and DFT calculations to possess a planar, five-membered heterocyclic structure. researchgate.net

The following table provides a conceptual comparison of the expected trends in structural and electronic parameters among the isolobal analogues.

| Property | 5-phenyl-1H-1,2,4-triazole | This compound | 5-phenyl-1H-1,2,4,3-triazaarsole |

| Heteroatom (X) | Nitrogen (N) | Phosphorus (P) | Arsenic (As) |

| C-X Bond Length | Shortest | Intermediate | Longest |

| Aromaticity | High | High | High |

| HOMO Energy | Lower | Higher | Highest |

| LUMO Energy | Higher | Lower | Lowest |

| HOMO-LUMO Gap | Largest | Intermediate | Smallest |

This table represents expected trends based on general chemical principles and findings from related studies.

The substitution of nitrogen with phosphorus or arsenic also has a profound impact on the frontier molecular orbitals. Generally, as one moves down Group 15 from nitrogen to phosphorus to arsenic, the energies of both the HOMO and LUMO are affected. It is anticipated that the HOMO energy would increase, and the LUMO energy would decrease, leading to a smaller HOMO-LUMO gap for the heavier analogues. This trend suggests that triazaphospholes and triazaarsoles should be more reactive and possess different photophysical properties compared to triazoles.

Electronic Properties and Donor-Acceptor Characteristics

The electronic properties of this compound are largely dictated by the presence of the phosphorus atom within the aromatic heterocyclic ring. This feature distinguishes it significantly from its all-nitrogen analogue, 1,2,4-triazole. The phosphorus atom, being less electronegative and more polarizable than nitrogen, imparts unique donor-acceptor characteristics to the molecule.

The donor-acceptor capabilities of a molecule are intrinsically linked to its frontier molecular orbitals. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). In comparison to triazoles, triazaphospholes are expected to have a higher-lying HOMO and a lower-lying LUMO. This smaller energy gap suggests that this compound can act as both a better electron donor and a better electron acceptor than its triazole counterpart.

The reactivity of this compound is influenced by the nucleophilic character of both the nitrogen and phosphorus atoms. evitachem.com The phosphorus atom, with its available lone pair and the aforementioned high π-density, can act as a coordination site for electrophiles and metal centers. researchgate.netevitachem.com However, studies on the coordination chemistry of pyridyl-functionalized triazaphospholes with Rhenium(I) have shown that coordination can occur through a nitrogen atom of the triazaphosphole ring rather than the phosphorus atom, indicating a nuanced interplay of steric and electronic factors. researchgate.net

The electronic properties can be further tuned by introducing different substituents onto the heterocyclic ring. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring or at other positions of the triazaphosphole core would modulate the energies of the HOMO and LUMO, thereby altering the molecule's donor-acceptor characteristics and its potential applications in areas like materials science and optoelectronics. researchgate.net

The following table summarizes key electronic properties of this compound based on theoretical and computational findings.

| Electronic Property | Description | Implication |

| Aromaticity | High degree of π-electron delocalization within the heterocyclic ring. | Contributes to the planar structure and thermodynamic stability of the molecule. researchgate.netevitachem.com |

| Frontier Orbitals | Expected higher HOMO and lower LUMO energies compared to triazoles. | Enhanced electron-donating and electron-accepting capabilities. researchgate.net |

| Electron Density | Significant π-density localized at the phosphorus atom due to conjugation. researchgate.net | The phosphorus atom can act as a nucleophilic center and a site for coordination. |

| Reactivity | Can participate in reactions as either a nucleophile (via N or P) or an electrophile. | Versatile reactivity profile for synthetic transformations. evitachem.com |

These electronic features underscore the potential of this compound and its derivatives as interesting building blocks for the design of novel functional materials with specific electronic and photophysical properties.

Conclusion

5-phenyl-3H-1,2,4,3-triazaphosphole is a fascinating heterocyclic compound that stands at the intersection of several key areas of modern chemistry. Its synthesis, characterization, and reactivity highlight the unique features of low-coordinate phosphorus compounds. The aromaticity of the triazaphosphole ring imparts significant stability, while its versatile coordination behavior and participation in cycloaddition reactions open up a wide range of synthetic possibilities. Continued research into this and related triazaphosphole derivatives promises to uncover new fundamental chemical principles and lead to the development of novel materials and catalysts with practical applications.

Coordination Chemistry of 5 Phenyl 3h 1,2,4,3 Triazaphosphole As a Ligand

Coordination Modes of Triazaphospholes with Transition Metals

Triazaphospholes, including the 5-phenyl derivative, are versatile ligands in coordination chemistry due to the presence of multiple potential donor sites, namely the phosphorus atom and the nitrogen atoms within the heterocyclic ring. researchgate.net This allows for various coordination modes with transition metals.

Phosphorus-Atom Coordination (η1(P) Coordination)

The most common coordination mode for triazaphosphole ligands is through the phosphorus atom, known as η1(P) coordination. The phosphorus atom in the triazaphosphole ring possesses a lone pair of electrons, making it a suitable donor for coordination to transition metals. This mode of coordination has been observed in various metal complexes.

Nitrogen-Atom Coordination (N(1) or N(2))

Coordination can also occur through one of the nitrogen atoms of the triazaphosphole ring. While less common than phosphorus coordination, nitrogen-atom coordination has been documented. For instance, in certain pyridyl-functionalized triazaphosphole complexes with Rhenium(I), coordination occurs through the N(2) nitrogen atom of the triazaphosphole ring rather than the phosphorus atom. nih.govdntb.gov.ua

Chelating and Polydentate Ligand Behavior (e.g., Pyridyl-Functionalized Triazaphospholes)

The introduction of additional donor functionalities onto the triazaphosphole framework allows for the creation of chelating and polydentate ligands. researchgate.net A prime example is the incorporation of a pyridyl substituent, which introduces an additional nitrogen donor atom. researchgate.netnih.gov These pyridyl-functionalized triazaphospholes can act as P,N-hybrid ligands. nih.govnih.gov The chelating nature of these ligands, involving both the phosphorus and the pyridyl nitrogen, can lead to the formation of stable metal complexes. researchgate.netnih.gov The specific coordination mode, whether through phosphorus, the triazaphosphole nitrogen, or the pyridyl nitrogen, can be influenced by factors such as the metal center and the substitution pattern on the ligand. researchgate.net

Synthesis of Metal Complexes with Triazaphosphole Ligands

The synthesis of metal complexes featuring triazaphosphole ligands has been an area of active research, leading to the preparation of novel coordination compounds with interesting properties and reactivity.

Gold(I) Complexes and N2 Elimination

The synthesis of gold(I) complexes with phosphine (B1218219) ligands is a well-established area of coordination chemistry. nih.govresearchgate.netmdpi.comnih.gov In the context of triazaphospholes, their reaction with gold(I) precursors can lead to the formation of gold(I)-triazaphosphole complexes. These reactions can sometimes be accompanied by the elimination of a molecule of dinitrogen (N2) from the triazaphosphole ring, leading to the formation of different organometallic species. The specific conditions and the nature of the substituents on the triazaphosphole can influence the outcome of these reactions.

Tungsten(0) Pentacarbonyl Complexes

Tungsten(0) pentacarbonyl fragments, [W(CO)5], are valuable building blocks in organometallic synthesis. pacific.eduresearchgate.netresearchgate.netfrontiersin.org The reaction of 5-phenyl-3H-1,2,4,3-triazaphosphole with a suitable tungsten(0) pentacarbonyl precursor, such as [W(CO)5(THF)], leads to the formation of the corresponding tungsten(0) pentacarbonyl triazaphosphole complex. researchgate.net In these complexes, the triazaphosphole ligand coordinates to the tungsten center through its phosphorus atom. Spectroscopic data for these complexes provide insights into the electronic properties of the triazaphosphole ligand.

Copper(I) Halide Complexes and Coordination Polymers

The reaction of this compound and its derivatives with copper(I) halides (CuX, where X = Cl, Br, I) can lead to the formation of either discrete dimeric structures or extended coordination polymers. The final architecture is delicately balanced and influenced by factors such as the substitution pattern on the triazaphosphole ring and the nature of the halide.

The coordination of pyridyl-substituted triazaphospholes with copper(I) halides can result in the formation of cuprates of the type [CuXn]⁽ⁿ⁻¹⁾⁻. This arrangement facilitates the coordination of the π-acidic phosphorus atom to the negatively charged metal core, a preference over coordination by the strongly σ-donating nitrogen atom. Cationic triazaphosphole derivatives have been strategically employed to enforce coordination to an electron-rich metal center exclusively through the phosphorus atom.

A notable example of a coordination polymer involves the reaction of a phosphinine, a related phosphorus heterocycle, with CuBr·S(CH₃)₂ to yield an infinite Cu(I)Br coordination polymer. While specific structural data for this compound with copper(I) halides is still emerging, the general principles observed with analogous ligands provide a framework for understanding its potential coordination behavior. The interplay between the steric bulk of the phenyl group and the bridging ability of the halide ions is expected to be a key determinant in the assembly of either dimeric or polymeric structures.

| Ligand System | Metal Halide | Resulting Structure | Reference |

| Pyridyl-substituted triazaphosphole | Cu(I) halides | Cuprates [CuXn]⁽ⁿ⁻¹⁾⁻ | researchgate.net |

| Phosphinine | CuBr·S(CH₃)₂ | Infinite coordination polymer | researchgate.net |

Metallotriazaphospholes via Cyaphide-Azide Cycloadditions

A powerful and elegant method for the synthesis of metallotriazaphospholes involves the [3+2] cycloaddition reaction between a metal-coordinated cyaphide ion (M-C≡P⁻) and an organic azide (B81097) (R-N₃). This reaction proceeds smoothly under mild conditions and without the need for a catalyst, drawing parallels to the well-established "click" chemistry. This approach allows for the direct incorporation of a metal fragment into the triazaphosphole ring system.

Several examples have been reported, showcasing the versatility of this method with various metal centers, including gold(I), magnesium(II), and germanium(II). For instance, the reaction of a gold(I) cyaphide complex with an organic azide yields the corresponding gold(I) triazaphosphole. Similarly, magnesium(II) and germanium(II) cyaphide complexes react with azides to form the respective metallotriazaphospholes.

The resulting metallotriazaphospholes are not merely synthetic curiosities; they can serve as valuable precursors for the synthesis of other functionalized triazaphospholes. The metal fragment can be cleaved under specific conditions, allowing for the isolation of the free triazaphosphole ligand, which can then be used in subsequent coordination chemistry studies.

| Metal Cyaphide Complex | Organic Azide | Resulting Metallotriazaphosphole |

| Gold(I) cyaphide | R-N₃ | Gold(I) triazaphosphole |

| Magnesium(II) cyaphide | R-N₃ | Magnesium(II) triazaphosphole |

| Germanium(II) cyaphide | R-N₃ | Germanium(II) triazaphosphole |

Influence of Substituents and Metal Centers on Coordination Properties

The coordination behavior of this compound is significantly influenced by both the nature of the substituents on the triazaphosphole ring and the choice of the metal center. These factors dictate the coordination mode, the nuclearity of the resulting complex (monomer, dimer, or polymer), and the electronic properties of the system.

Substituent Effects: The introduction of different substituents at various positions on the triazaphosphole ring can alter its steric and electronic properties. For instance, the incorporation of a pyridyl group introduces an additional nitrogen donor atom, opening up the possibility for chelation or the formation of bridging polynuclear complexes. The electronic nature of the substituent also plays a crucial role. Electron-withdrawing groups can enhance the π-acidity of the phosphorus atom, while electron-donating groups increase its σ-donor character. The steric bulk of the substituent can influence the accessibility of the coordination sites and can be a deciding factor in the formation of dimeric versus polymeric structures with metal halides. researchgate.net

Reactivity of Coordinated Triazaphospholes

Once coordinated to a metal center, the this compound ligand can exhibit modified reactivity compared to the free ligand. The metal center can activate the ligand towards certain reactions or stabilize otherwise reactive species.

One notable example of the reactivity of a coordinated triazaphosphole involves the C-H activation of an adjacent aryl substituent. In a complex with an iridium center, rapid C-H activation on the phenyl ring at the 2-position of the phosphorus heterocycle has been observed. researchgate.net This type of reaction is of significant interest for the development of new catalytic transformations.

Furthermore, the introduction of strongly electron-withdrawing substituents, such as N-sulfonyl groups, at the N3-position of the triazaphosphole ring has been shown to dramatically alter its reactivity upon coordination. In an attempt to prepare gold(I) complexes, an unexpected N₂ elimination from the triazaphosphole ring was observed, leading to the formation of a novel N₂P₂ heterocycle. This transformation highlights how coordination to a metal center can facilitate ring-opening and rearrangement reactions that are not observed for the free ligand.

The study of the reactivity of coordinated triazaphospholes is a burgeoning area of research, with the potential to uncover new reaction pathways and develop novel catalytic systems.

Advanced Research Applications of 5 Phenyl 3h 1,2,4,3 Triazaphosphole Systems

Applications in Homogeneous Catalysis

The utility of 1,2,4,3-triazaphosphole derivatives in homogeneous catalysis has garnered significant interest. researchgate.neteurekaselect.com Their modular synthesis allows for precise tuning of steric and electronic properties, making them ideal platforms for developing specialized ligands for metal catalysts.

The 5-phenyl-3H-1,2,4,3-triazaphosphole framework is an exceptional scaffold for ligand design due to the presence of both phosphorus and nitrogen donor atoms. researchgate.net Researchers can synthetically introduce additional functional groups at specific positions on the heterocyclic ring to create polydentate ligands that can form stable chelate complexes with transition metals. researchgate.net

A primary method for creating these functionalized ligands is the [3+2] cycloaddition reaction between phosphaalkynes and functionalized organic azides. researchgate.netlookchem.com This strategy allows for the controlled incorporation of donor functionalities, leading to a variety of chelating systems such as P^N and P^O ligands. lookchem.com For example, the introduction of a pyridyl group creates a bidentate P^N ligand capable of coordinating to a metal center through both the phosphorus atom of the triazaphosphole ring and the nitrogen atom of the pyridine (B92270) substituent. researchgate.net The synthesis of chiral P^O ligands has also been proposed, starting from TMS-protected triazaphospholes, for potential use in asymmetric catalysis. lookchem.com

The ability to create this diverse set of ligands facilitates broad applications, as the choice of donor atoms and their arrangement significantly influences the activity, selectivity, and stability of the resulting metal catalyst. lookchem.com

| Ligand Type | Synthetic Strategy | Potential Catalytic Application |

| P^N Chelating Ligands | [3+2] cycloaddition with azides bearing a pyridyl or other nitrogen-containing group. researchgate.net | Cross-coupling reactions, hydroformylation, various catalytic transformations requiring bidentate ligands. |

| P^O Chelating Ligands | [3+2] cycloaddition followed by deprotection of a protected hydroxyl group. lookchem.com | Asymmetric catalysis, oxidation reactions. |

| Polydentate Ligands | Use of organo-triazides in "click" reactions with phosphaalkynes to form tripodal P₃-ligands. researchgate.net | Stabilizing unusual metal complexes, creating catalysts with unique coordination environments. |

While still an emerging area of research, the designed triazaphosphole ligands are poised to play significant roles in various catalytic cycles. The strong coordination of these chelating ligands to a metal center can enhance catalyst stability and prevent decomposition pathways such as metal leaching or aggregation. In processes like cross-coupling reactions, the ligand's electronic properties can modulate the rates of key steps, including oxidative addition and reductive elimination.

For asymmetric catalysis, the development of chiral, non-racemic P^O or P^N ligands derived from the triazaphosphole core is a key objective. lookchem.com Such ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable molecules. The modularity of the triazaphosphole synthesis is a distinct advantage, allowing for the systematic modification of the ligand backbone and substituents to optimize enantioselectivity for a specific transformation.

Molecular Materials Science

The unique electronic properties of triazaphospholes make them attractive candidates for the development of new molecular materials with tailored optical and electronic functions. researchgate.neteurekaselect.com

Triazaphospholes are considered a novel class of phosphorus-containing extended π-systems suitable for optoelectronic applications. researchgate.net These heterocycles possess a high degree of aromaticity within their conjugated π-systems. researchgate.neteurekaselect.com The presence of the low-coordinate phosphorus atom and multiple nitrogen atoms within the ring creates a unique electronic structure with high π-density at the phosphorus atom. researchgate.net

A significant breakthrough in the materials science of these compounds is the discovery of fluorescence in functionalized derivatives. researchgate.net Specifically, 2-pyridyl-functionalized triazaphospholes have been shown to exhibit significant fluorescence emission. researchgate.net This finding establishes that the triazaphosphole ring can act as a core for new types of fluorophores.

The emission properties are highly dependent on the nature and position of the functional groups attached to the heterocyclic core. This dependency provides a clear pathway for designing new fluorescent materials with desired emission wavelengths, quantum yields, and environmental sensitivities. The ability to generate luminescent materials from these systems opens up possibilities for their use in chemical sensors, bio-imaging, and solid-state lighting applications.

| Property | Description | Relevance to Materials Science |

| π-Conjugation | The heterocyclic ring possesses a high degree of aromaticity and an extended π-system. researchgate.neteurekaselect.comresearchgate.net | Foundation for optoelectronic properties; allows for charge transport. |

| Tunability | Electronic properties can be modified by attaching different functional groups. researchgate.netlookchem.com | Enables the design of materials with specific bandgaps for OLEDs and OPVs. nih.gov |

| Fluorescence | Functionalized derivatives, such as those with pyridyl groups, exhibit significant fluorescence. researchgate.net | Potential for use as fluorophores in sensors, imaging, and lighting. |

Generation of Novel Reactive Intermediates and Mesoionic Species

The reactivity of the 1,2,4,3-triazaphosphole ring allows for its transformation into a variety of novel reactive intermediates and unusual chemical structures. The P=N double bond within the heterocycle is a key site for reactivity. For instance, protic reagents like alcohols and phenols can add across this bond to yield dihydro-1,2,4,3-triazaphosphole derivatives. researchgate.neteurekaselect.com

The system readily participates in cycloaddition reactions. It can react with acetylenes in a [3+2] cycloaddition to form bicyclic adducts, which can then rearrange. eurekaselect.com With heterodienes such as azodicarboxylic esters, it undergoes a [4+1] cycloaddition at the phosphorus atom. researchgate.neteurekaselect.com

A particularly noteworthy transformation is the generation of mesoionic species. Selective alkylation of the triazaphosphole ring at its most nucleophilic nitrogen atom yields a cationic species known as a triazaphospholenium salt. researchgate.net Theoretical calculations have confirmed that this cation is an aromatic system with significant π-conjugation. researchgate.net This makes it the first formal phosphorus analog of the well-studied 1,2,3-triazolylidenes, which are a class of mesoionic carbenes. researchgate.net The creation of these novel phosphorus-containing mesoionic heterocycles opens up new avenues in fundamental bonding studies and the exploration of new ligand types for catalysis.

| Reagent Type | Reaction Type | Product/Intermediate |

| Protic Reagents (Alcohols, Phenols) | 1,2-Addition | Dihydro-1,2,4,3-triazaphosphole derivatives researchgate.neteurekaselect.com |

| Acetylenes | [3+2] Cycloaddition | Bicyclic adducts, which can rearrange to 1,2,3-diazaphospholes eurekaselect.com |

| Azodicarboxylic Esters | [4+1] Cycloaddition | Spirocyclic phosphazene intermediates that can dimerize researchgate.neteurekaselect.com |

| Alkylating Agents (e.g., Meerwein's reagent) | N-Alkylation | Cationic triazaphospholenium salts (Mesoionic Species) researchgate.net |

Triazaphospholenium Salts as Phosphorus Analogues of Mesoionic Carbenes

Triazaphospholenium salts represent a significant class of compounds derived from this compound and its analogues. These cationic heterocycles are regarded as the first formal phosphorus analogues of the well-established 1,2,3-triazolylidenes, which are also known as mesoionic carbenes. nih.gov This analogy is based on the principle of valence isoelectronicity, where the phosphorus atom in the triazaphosphole ring system takes the place of a carbene carbon. nih.govresearchgate.net

The synthesis of triazaphospholenium salts is typically achieved through the selective alkylation of the parent 3H-1,2,3,4-triazaphosphole derivative. nih.gov The most nucleophilic nitrogen atom in the ring is targeted by alkylating agents such as Meerwein's reagents (e.g., [Me₃O][BF₄] or [Et₃O][PF₆]). nih.govresearchgate.net For instance, the reaction of a 3H-1,2,3,4-triazaphosphole with an equimolar amount of [Me₃O][BF₄] in dichloromethane (B109758) at elevated temperatures leads to the formation of the corresponding triazaphospholenium salt. researchgate.net

Theoretical calculations have revealed that the cationic core of triazaphospholenium tetrafluoroborate (B81430) is an aromatic system characterized by a high degree of π-conjugation. nih.govresearchgate.net This aromaticity contributes to the stability of these salts.

The coordination chemistry of triazaphospholenium salts has been a subject of investigation. These cationic phosphorus heterocycles have demonstrated the ability to stabilize complex anions. For example, they can form neutral coordination compounds with dianions like [Cu₂Br₄]²⁻, exhibiting an unusual bonding arrangement between the phosphorus atom and the copper(I) center. nih.gov The use of these cationic triazaphosphole derivatives provides a strategy to enforce the coordination of the ligand to an electron-rich metal exclusively through the phosphorus atom. researchgate.net The reaction with copper(I) halides can lead to the formation of cuprates of the type [CuXn]⁽ⁿ⁻¹⁾⁻, which facilitates the coordination of the π-acidic phosphorus donor to the negatively charged metal core. researchgate.net The stoichiometry and choice of the electrophile play a crucial role and allow for the targeted synthesis of a variety of novel mono- and dicationic ligands. researchgate.net

Table 1: Synthesis of Representative Triazaphospholenium Salts

| Precursor | Reagent | Product | Yield (%) | Reference |

| 3-benzyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphole | [Me₃O][BF₄] | [3-benzyl-1-methyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphol-1-ium][BF₄] | - | rsc.org |

| 3-benzyl-5-tert-butyl-3H-1,2,3,4-triazaphosphole | [Me₃O][BF₄] | [3-benzyl-5-tert-butyl-1-methyl-3H-1,2,3,4-triazaphosphol-1-ium][BF₄] | 79 | rsc.org |

| 3-(2,6-diisopropylphenyl)-5-tert-butyl-3H-1,2,3,4-triazaphosphole | [Me₃O][BF₄] | [3-(2,6-diisopropylphenyl)-5-tert-butyl-1-methyl-3H-1,2,3,4-triazaphosphol-1-ium][BF₄] | 97 | rsc.org |

Triazaphosphol-5-ylidenes and their Adducts

The exploration of trimethylsilyl-substituted triazaphospholes has led to the discovery of unprecedented triazaphosphol-5-ylidenes, which can be trapped as adducts with Lewis acids. rsc.orgrsc.org These species are considered phosphorus analogues of tetrazol-5-ylidenes with an unconventional substitution pattern. rsc.org

The formation of these ylidene adducts occurs during attempts to synthesize N-alkylated products from trimethylsilyl-substituted triazaphospholes. researchgate.netrsc.org For example, the reaction of 3-benzyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphole with [Me₃O][BF₄] was intended to yield the corresponding triazaphospholenium salt. Instead, the reaction can lead to the formation of a BF₃ adduct of the corresponding triazaphosphol-5-ylidene through the elimination of TMS-F. rsc.org A targeted synthesis of related BEt₃ adducts has also been demonstrated. rsc.org

The nature of the bond between the carbene carbon and the boron atom in these adducts has been investigated using Density Functional Theory (DFT). rsc.orgrsc.org These studies reveal a strong donation of electrons from the carbene carbon atom to the boron atom, coupled with weak back-bonding. rsc.orgrsc.org This indicates significant σ-donor properties and minimal π-accepting characteristics of the triazaphosphol-5-ylidene ligand. rsc.org

The isolation and characterization of these adducts have provided valuable insights into the reactivity of silyl-substituted triazaphospholes and have opened up new avenues for the synthesis of novel main-group element compounds. rsc.org

Table 2: Spectroscopic Data for a Representative Triazaphosphol-5-ylidene Adduct

| Compound | ³¹P NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |

| (3-benzyl-1-methyl-3H-1,2,3,4-triazaphosphol-1-ium-5-yl)trifluoroborate | 249.1 | -150.7 | -1.2 | rsc.org |

Future Directions and Emerging Research Avenues

Development of New Synthetic Pathways

While established methods such as [3+2] and [4+1] cyclocondensations provide reliable access to the 1,2,4,3-triazaphosphole core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. benthamdirect.comeurekaselect.comresearchgate.net The primary goals will be to improve atom economy, reduce the use of hazardous reagents, and broaden the scope of accessible starting materials.

Key research targets include:

Catalyst-driven Syntheses: Exploring transition metal or organocatalytic systems to facilitate the cycloaddition reactions under milder conditions and with higher regioselectivity.

One-Pot Procedures: Designing multi-component reactions that allow for the assembly of complex, functionalized triazaphospholes from simple precursors in a single step, minimizing intermediate isolation and purification.

Flow Chemistry: Adapting existing syntheses to continuous flow systems could offer improved control over reaction parameters, enhanced safety, and easier scalability for producing these compounds.

| Synthetic Strategy | Description | Potential Improvements |

| [3+2] Cyclocondensation | Reaction between functionalized hydrazines and phosphonoimidates. benthamdirect.comeurekaselect.com | Development of novel phosphonoimidate precursors; catalytic variants. |

| [4+1] Cyclocondensation | Reaction between functionalized amidrazones and active phosphorus reagents. benthamdirect.comeurekaselect.com | Expansion of the scope of phosphorus(III) reagents; milder reaction conditions. |

| Post-synthesis Modification | Modification of a pre-formed triazaphosphole ring. | Greater variety of ring-opening and rearrangement reactions. |

Exploration of Diverse Functionalizations

The future utility of 5-phenyl-3H-1,2,4,3-triazaphosphole hinges on the ability to precisely modify its structure. The phenyl group at the C5 position provides a starting point, but functionalization at the nitrogen and phosphorus atoms of the heterocyclic ring is crucial for tuning its properties.

Emerging research will likely investigate:

Direct C-H Functionalization: Applying modern synthetic methods to directly functionalize the phenyl ring, adding substituents that can modulate electronic properties or serve as secondary coordination sites.

N-Functionalization: Exploring a wider range of substituents at the N3 position to influence solubility, steric bulk, and electronic character. This includes the introduction of chiral auxiliaries to create enantiopure ligands for asymmetric catalysis.

Phosphorus Center Reactivity: While oxidative additions are known, a deeper exploration of the phosphorus atom's reactivity is warranted. benthamdirect.comeurekaselect.com This includes its use as a nucleophile or its incorporation into more complex phosphorus-based functionalities. For instance, reactions with sulfur or selenium to form dihydro-1,2,4,3-triazaphosphole 3-chalcogenides represent an area ripe for expansion. benthamdirect.comeurekaselect.com

Expansion of Coordination Chemistry to Other Metal Centers

The coordination chemistry of the isomeric 3H-1,2,3,4-triazaphospholes has been explored with metals like gold and rhenium, revealing their potential as ambidentate ligands. nih.govrsc.orgfu-berlin.de For this compound, a systematic exploration across the periodic table is a significant future direction. As weak σ-donors and good π-acceptors, these ligands are particularly interesting for stabilizing a variety of metal centers in different oxidation states. fu-berlin.dersc.org

Future research will focus on:

Late Transition Metals: Complexes with metals such as palladium, platinum, rhodium, and iridium are highly sought after for their catalytic activity.

Early Transition Metals: Investigating coordination with metals like titanium, zirconium, and vanadium could lead to novel polymerization catalysts.

f-Block Elements: The coordination chemistry of lanthanides and actinides with these heterocycles is virtually unexplored and could yield materials with unique magnetic and luminescent properties.

Heterobimetallic Complexes: The ability of the triazaphosphole ring to act as a bridging ligand, potentially coordinating one metal at the phosphorus atom and another at a nitrogen atom, opens the door to designing heterobimetallic complexes with cooperative reactivity. fu-berlin.de

Deeper Investigation into Catalytic Mechanisms and Applications

The interest in triazaphospholes for homogeneous catalysis is a major driver of research. benthamdirect.comeurekaselect.com Future work must move beyond demonstrating catalytic activity to achieving a deep, mechanistic understanding of how these ligands operate. This knowledge is essential for the rational design of next-generation catalysts.

Key areas for investigation include: